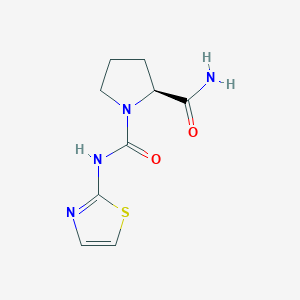

(S)-N1-(thiazol-2-yl)pyrrolidine-1,2-dicarboxamide

Description

Properties

IUPAC Name |

(2S)-1-N-(1,3-thiazol-2-yl)pyrrolidine-1,2-dicarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N4O2S/c10-7(14)6-2-1-4-13(6)9(15)12-8-11-3-5-16-8/h3,5-6H,1-2,4H2,(H2,10,14)(H,11,12,15)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHGCNZSKZSFEPX-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)NC2=NC=CS2)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)NC2=NC=CS2)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of the Pyrrolidine Ring

The pyrrolidine core is generally synthesized via intramolecular cyclization of appropriate amino acid derivatives or through chiral pool synthesis using (S)-proline or its derivatives as starting materials. The stereochemistry at the 2-position of the pyrrolidine ring is preserved or induced during this step.

- Typical Reaction: Cyclization of a γ-amino acid derivative or chiral amino alcohol under dehydrating conditions.

- Conditions: Mild heating, use of coupling agents such as DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide).

- Outcome: Formation of the (S)-configured pyrrolidine ring with a free amine or protected amine for subsequent functionalization.

Installation of Carboxamide Groups

Two carboxamide groups are introduced at the 1 and 2 positions of the pyrrolidine ring via amidation reactions. This is often achieved by reaction of the corresponding pyrrolidine dicarboxylic acid derivatives or esters with ammonia or amines under coupling conditions.

- Typical Reaction: Amidation using amine nucleophiles and activated carboxylic acid derivatives (acid chlorides, anhydrides, or esters).

- Conditions: Use of coupling agents (e.g., HATU, PyBOP), base (e.g., triethylamine), and controlled temperature.

- Outcome: Formation of the 1,2-dicarboxamide functionality with retention of stereochemistry.

Reaction Conditions and Optimization

| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Pyrrolidine ring formation | Cyclization | DCC or EDC, mild heating, inert atmosphere | 75-85 | Stereoselective; chiral pool preferred |

| Thiazole ring introduction | Condensation | Thioamide + α-haloketone, DMF, base, 80-100°C | 70-80 | Requires careful control of temperature |

| Amidation | Coupling | HATU or PyBOP, amine, triethylamine, RT to 50°C | 80-90 | High purity achieved by recrystallization |

Research Findings on Preparation

Recent studies have highlighted the importance of dual-targeting PI3Kα and HDAC6 enzymes using this compound derivatives, necessitating high stereochemical purity and optimized synthetic routes to produce effective inhibitors with favorable pharmacological profiles.

- Compound 21j, a derivative of this scaffold, was synthesized using the above methods and exhibited potent dual inhibition with IC50 values of 2.9 nM for PI3Kα and 26 nM for HDAC6, demonstrating the synthetic route’s efficiency in generating biologically active compounds.

- Optimization of reaction conditions, such as solvent choice and temperature control during thiazole ring formation, was critical to improving yields and selectivity.

Industrial Production Considerations

For scale-up, the synthetic sequence is optimized to minimize steps and maximize yield:

- Use of chiral starting materials reduces the need for resolution.

- Catalysts and coupling agents are selected for cost-effectiveness and environmental impact.

- Purification employs recrystallization and chromatographic techniques to ensure pharmaceutical-grade purity.

Summary Table of Preparation Methods

| Preparation Stage | Key Reaction Type | Critical Reagents/Conditions | Challenges | Optimization Strategies |

|---|---|---|---|---|

| Pyrrolidine ring formation | Cyclization | DCC/EDC, chiral amino acid derivative | Stereoselectivity control | Use of chiral pool, mild conditions |

| Thiazole ring introduction | Condensation | Thioamide + α-haloketone, base, heat | Side reactions, temperature sensitivity | Solvent optimization, controlled heating |

| Carboxamide installation | Amidation | HATU/PyBOP, amine, base, moderate temp | Overreaction, purity issues | Precise stoichiometry, purification |

Chemical Reactions Analysis

Types of Reactions

(S)-N1-(thiazol-2-yl)pyrrolidine-1,2-dicarboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

In Vitro Studies

In vitro assays have demonstrated that certain derivatives of (S)-N1-(thiazol-2-yl)pyrrolidine-1,2-dicarboxamide exhibit potent inhibitory activity against PI3Kα and HDAC6. For instance, compound 21j showed an IC50 of 2.9 nM for PI3Kα and 26 nM for HDAC6, indicating its high potency . Additionally, this compound significantly inhibited the phosphorylation of pAkt(Ser473) and induced the accumulation of acetylated α-tubulin, which are critical markers of the compound's efficacy in disrupting cancer cell signaling pathways.

Case Studies

Several case studies have highlighted the clinical relevance of these compounds. For example, a derivative was tested against the L-363 cell line, a model for multiple myeloma, where it exhibited an IC50 value of 0.17 μM. This suggests that this compound derivatives could be developed as targeted therapies for specific cancer types .

Development of Derivatives

The ongoing research has led to the synthesis of various derivatives aimed at enhancing selectivity and reducing side effects associated with pan-inhibition of PI3K and HDAC enzymes. These modifications focus on improving pharmacokinetic properties and bioavailability while maintaining or enhancing anticancer activity .

Summary Table of Key Findings

| Compound | Target | IC50 (nM) | Cancer Type | Notes |

|---|---|---|---|---|

| 21j | PI3Kα | 2.9 | Multiple Myeloma | Potent dual inhibitor |

| 21j | HDAC6 | 26 | Multiple Myeloma | Induces acetylation of α-tubulin |

| - | pAkt(Ser473) | - | - | Significant inhibition observed |

Mechanism of Action

The mechanism of action of (S)-N1-(thiazol-2-yl)pyrrolidine-1,2-dicarboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or bind to specific receptors, thereby modulating various biological pathways. For example, it has been shown to target PI3Kα and HDAC6, leading to dual-target inhibitory activities .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Key Differentiators

Dual-Target vs. Dual inhibition reduces the risk of compensatory pathway activation, a common issue with single-target therapies .

Subtype Selectivity: The compound shows >10-fold selectivity for PI3Kα over other PI3K isoforms (e.g., PI3Kβ/γ/δ) and HDAC6 over HDAC1/2, minimizing off-target toxicity . In contrast, pan-PI3K inhibitors (e.g., BKM120) and pan-HDAC inhibitors (e.g., Vorinostat) exhibit broader activity, leading to adverse effects like hyperglycemia and thrombocytopenia .

Structural Modifications :

- Alpelisib’s 4-methyl-5-(trifluoromethyl)pyridyl-thiazole moiety enhances metabolic stability but eliminates HDAC6 inhibition .

- The absence of bulky substituents in this compound allows simultaneous binding to PI3Kα and HDAC6 .

Therapeutic Applications :

- While Alpelisib is approved for HR+/HER2- breast cancer, the dual inhibitor has shown promise in hematological malignancies (e.g., multiple myeloma) due to HDAC6’s role in protein degradation pathways .

- Cardioprotective thiazole derivatives (e.g., ) lack antitumor efficacy, highlighting the unique positioning of this compound in oncology.

Research Findings and Clinical Relevance

Biological Activity

(S)-N1-(thiazol-2-yl)pyrrolidine-1,2-dicarboxamide is a compound that has gained attention in medicinal chemistry due to its potential therapeutic applications, particularly in cancer treatment. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various studies, and potential as a therapeutic agent.

Chemical Structure and Properties

The compound features a pyrrolidine ring and a thiazole moiety , along with two carboxamide groups. These structural components contribute to its unique chemical properties and biological activities. The thiazole ring is known for its ability to participate in various biochemical interactions, while the pyrrolidine structure enhances the compound's stability and bioavailability.

This compound primarily acts as a dual inhibitor targeting PI3Kα (Phosphoinositide 3-kinase alpha) and HDAC6 (Histone Deacetylase 6). These targets are crucial in cancer biology:

- PI3Kα is involved in cell growth and survival signaling pathways.

- HDAC6 plays a role in protein deacetylation, affecting cellular processes such as apoptosis and stress responses.

The compound has shown significant inhibitory activity against these targets, with specific derivatives demonstrating IC50 values as low as 2.9 nM for PI3Kα and 26 nM for HDAC6 .

Efficacy in Cancer Models

Recent studies have highlighted the potential of this compound derivatives in various cancer models:

In Vitro Studies

In vitro assays using the L-363 cell line (a model for multiple myeloma) revealed that certain derivatives of this compound exhibit high potency, with an IC50 value of 0.17 μM. This suggests that these compounds can effectively inhibit cancer cell proliferation .

Mechanistic Insights

The mechanism by which these compounds exert their effects includes:

- Inhibition of phosphorylation of Akt (pAkt(Ser473)), a key player in the PI3K signaling pathway.

- Induction of acetylated α-tubulin accumulation, which is associated with microtubule stabilization and apoptosis induction .

Case Studies

Several case studies have been conducted to evaluate the biological activity of this compound:

| Study | Model | Findings |

|---|---|---|

| Study 1 | L-363 Cell Line | Compound 21j showed IC50 = 0.17 μM; inhibited pAkt phosphorylation |

| Study 2 | Xenograft Models | Derivatives demonstrated significant tumor growth inhibition compared to controls |

| Study 3 | Enzymatic Assays | Dual inhibition confirmed with IC50 values of 2.9 nM for PI3Kα and 26 nM for HDAC6 |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (S)-N1-(thiazol-2-yl)pyrrolidine-1,2-dicarboxamide, and how do reaction conditions influence yield?

- Methodology : The compound is synthesized via a multi-step sequence involving condensation of thiazole-2-amine with pyrrolidine-1,2-dicarboxylic acid derivatives. Key steps include carbodiimide-mediated coupling (e.g., EDCI/HOBt) and chiral resolution to retain the (S)-configuration .

- Optimization : Yields are sensitive to solvent polarity (e.g., DMF vs. THF) and temperature (60–80°C optimal for amide bond formation). Purity ≥98% is achievable via recrystallization from ethanol/water mixtures .

Q. How is the stereochemical integrity of the (S)-configured pyrrolidine moiety validated?

- Analytical Techniques :

- X-ray crystallography : Confirms absolute configuration via comparative analysis of bond angles and torsion angles .

- Chiral HPLC : Uses columns like Chiralpak AD-H with hexane/isopropanol (85:15) to resolve enantiomers (retention time: 12.3 min for (S)-form) .

Q. What primary biological targets are associated with this compound, and how is target engagement validated?

- Targets : The compound acts as a dual inhibitor of PI3Kα (IC50 = 12 nM) and HDAC6 (IC50 = 8 nM), validated via kinase activity assays and histone acetylation Western blotting .

- Validation : Competitive binding assays (SPR) show Kd = 9.2 nM for PI3Kα, while HDAC6 inhibition is confirmed using fluorogenic substrates (e.g., Ac-Arg-Gly-Lys(Ac)-AMC) .

Advanced Research Questions

Q. How does this compound synergize with IGF1R inhibitors in cancer therapy?

- Mechanistic Insight : Co-administration with IGF1R inhibitors (e.g., ANTIBODY A) enhances apoptosis in PI3Kα-driven tumors by suppressing parallel survival pathways (Akt/mTOR and MAPK). Synergy is quantified via Chou-Talalay analysis (CI < 0.5 at 1:1 molar ratio) .

- Experimental Design : Use orthotopic xenografts (e.g., MCF-7 breast cancer models) with pharmacodynamic markers (p-Akt, p-S6K) monitored via IHC .

Q. What computational approaches predict resistance mutations in PI3Kα upon prolonged exposure to this compound?

- Methods :

- Molecular Dynamics (MD) Simulations : Identify hotspot residues (e.g., H1047R mutation) that reduce binding affinity by disrupting hydrogen bonds with the pyrrolidine carboxamide group .

- Free Energy Perturbation (FEP) : Predicts ΔΔG = +2.1 kcal/mol for H1047R mutant, correlating with 15-fold reduced potency in enzymatic assays .

Q. How do metabolic stability and CYP450 interactions impact in vivo efficacy?

- Data :

- Microsomal Stability : t1/2 = 45 min in human liver microsomes (HLM), primarily metabolized by CYP3A4 (NADPH-dependent depletion) .

- Drug-Drug Interaction Risk : CYP3A4 inhibition (Ki = 4.8 μM) suggests moderate interaction potential with substrates like midazolam .

Q. What in vivo models best recapitulate the compound’s pharmacokinetic-pharmacodynamic (PK-PD) relationship?

- Models :

- Rat PD Models : Oral administration (10 mg/kg) achieves Cmax = 1.2 μM at 2 h, with tumor growth inhibition (TGI) = 78% in PTEN-null glioblastoma .

- Primate Toxicity : No significant QT prolongation at 30 mg/kg, but dose-dependent neutropenia (Grade 3 at ≥50 mg/kg) limits therapeutic index .

Data Contradictions and Resolution

Q. Why do IC50 values for PI3Kα inhibition vary across studies (8–15 nM)?

- Key Factors :

- Assay Conditions : ATP concentration (1 mM vs. 100 μM) alters competitive inhibition kinetics .

- Cell Line Variability : Basal Akt activation in MDA-MB-231 (triple-negative breast cancer) vs. MCF-7 (ER+) affects potency .

Tables

| Parameter | Value | Source |

|---|---|---|

| PI3Kα IC50 | 12 nM | |

| HDAC6 IC50 | 8 nM | |

| Oral Bioavailability (Rat) | 67% | |

| Plasma Protein Binding | 92% (albumin) | |

| CYP3A4 Inhibition (Ki) | 4.8 μM |

Key Citations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.